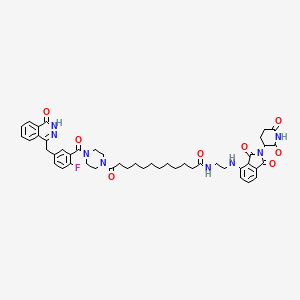

SK-575

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H53FN8O8 |

|---|---|

Molecular Weight |

877.0 g/mol |

IUPAC Name |

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide |

InChI |

InChI=1S/C47H53FN8O8/c48-35-19-18-30(29-37-31-12-9-10-13-32(31)43(60)53-52-37)28-34(35)45(62)55-26-24-54(25-27-55)41(59)17-8-6-4-2-1-3-5-7-16-39(57)50-23-22-49-36-15-11-14-33-42(36)47(64)56(46(33)63)38-20-21-40(58)51-44(38)61/h9-15,18-19,28,38,49H,1-8,16-17,20-27,29H2,(H,50,57)(H,53,60)(H,51,58,61) |

InChI Key |

HPBWDZVXFSTVMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |

Origin of Product |

United States |

Foundational & Exploratory

SK-575 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of EA 575®

Introduction

EA 575® is a proprietary dry extract of ivy leaves (Hedera helix L.), specifically a drug extract ratio (DER) of 5-7.5:1, utilizing 30% ethanol as the extraction solvent.[1][2][3] It is a well-characterized phytopharmaceutical agent recognized for its clinical efficacy in treating respiratory conditions, particularly those involving cough and inflammation.[1][2][3][4][5][6][7] The therapeutic effects of EA 575® are attributed to a complex interplay of its bioactive constituents, primarily triterpene saponins (such as α-hederin and hederacoside C) and polyphenols, which modulate multiple intracellular signaling pathways.[8] This technical guide provides a detailed overview of the core mechanisms of action of EA 575®, focusing on its influence on the NF-κB pathway, adenosine A2B receptor signaling, β2-adrenergic signaling, and its immunomodulatory activities.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory properties of EA 575® are significantly mediated through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[1][8]

EA 575® inhibits the transcriptional activity of NF-κB by partially preventing its translocation into the nucleus upon stimulation with Tumor Necrosis Factor-alpha (TNFα).[1][9] The underlying mechanism involves the stabilization of the NF-κB:IκBα complex.[1][8][9] EA 575® achieves this by reducing the phosphorylation of IκBα, the inhibitory subunit of NF-κB, while concurrently enhancing the phosphorylation of RelA (p65), a subunit of NF-κB.[1][9] This differential phosphorylation pattern is thought to switch the specificity of the IκB kinase (IKK), leading to a more stable NF-κB:IκBα complex and consequently, reduced nuclear translocation of NF-κB.[1][9]

Quantitative Data:

| Cell Line | Stimulant | EA 575® Concentration | Observed Effect | Reference |

| J774.2 (murine macrophages) | TNFα (25 ng/ml) | Not specified | Partial inhibition of NF-κB (RelA) nuclear translocation. | [1] |

| HEK293 | TNFα (10 ng/ml) | Not specified | 47.4% decrease in Venus fluorescence in a protein fragment complementation assay, indicating stabilization of the NF-κB:IκBα complex. | [1] |

| Human monocytic and lung epithelial cell lines | Not specified | Not specified | Decreased transcriptional activity of NF-κB. | [9] |

Experimental Protocols:

NF-κB Nuclear Translocation Assay: [1][9]

-

Cell Lines: J774.2 and HEK293 cells.

-

Method: Immunofluorescence.

-

Protocol: Cells were incubated with or without EA 575® before stimulation with TNFα. After stimulation, cells were fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit (RelA). A fluorescently labeled secondary antibody (e.g., Cy3 conjugated) was used for visualization. Nuclear translocation was observed using fluorescence microscopy.

Protein Fragment Complementation Assay for NF-κB:IκBα Stability: [1]

-

Method: A protein fragment complementation assay using the fluorescent protein Venus.

-

Protocol: HEK293 cells were transfected with constructs expressing NF-κB and IκBα fused to non-fluorescent fragments of the Venus protein. The binding of NF-κB to IκBα brings the Venus fragments into proximity, resulting in fluorescence. Cells were pre-incubated with EA 575® and then stimulated with TNFα. The change in fluorescence intensity was measured to determine the stability of the NF-κB:IκBα complex.

Western Blot for Phosphorylation Status: [9]

-

Method: Western Blot Analysis.

-

Protocol: Cells were treated with EA 575® and stimulated with TNFα. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of RelA and IκBα.

Signaling Pathway Diagram:

Caption: EA 575® inhibits the NF-κB pathway by stabilizing the IκBα-NF-κB complex.

Inhibition of Adenosine A2B Receptor (A2BAR) Signaling

EA 575® has been shown to indirectly inhibit the signaling cascade of the adenosine A2B receptor (A2BAR).[9][10][11][12][13] This is a significant finding as A2BAR signaling is implicated in chronic inflammatory airway diseases.[9][10][12] The inhibitory effect of EA 575® on A2BAR is indirect and requires several hours of incubation to manifest.[9][10][12]

The inhibition of A2BAR signaling by EA 575® leads to a reduction in several downstream events, including:

-

Reduced recruitment of β-arrestin 2 to the receptor.[9][10][12]

-

Inhibition of cAMP Response Element (CRE) activation.[9][10][12][13]

-

Decreased A2BAR-mediated IL-6 release from lung epithelial cells.[9][10][12][13]

Quantitative Data:

| Cell Line | Stimulant | EA 575® Concentration | Incubation Time | Observed Effect | Reference |

| HEK293 | Adenosine (100 µM) | 80-240 µg/mL | 16 hours | Significant inhibition of CRE activation (max reduction of 24.23 ± 9.38%). | [13] |

| HEK293 | BAY 60-6583 (10 µM) | 80-240 µg/mL | 16 hours | Dose-dependent inhibition of A2BAR-mediated CRE activation (up to 20.18 ± 2.67%). | [13] |

| Transiently transfected HEK cells | NECA (10 µM) | 160 µg/mL | 16 hours | Significant inhibition of β-arrestin 2 recruitment by 16.90 ± 4.69%. | [13] |

| Transiently transfected HEK cells | BAY 60-6583 (10 µM) | 160 µg/mL | 16 hours | Significant inhibition of β-arrestin 2 recruitment by 9.31 ± 4.82%. | [13] |

| Calu-3 | Adenosine | Not specified | Not specified | Reduction in adenosine-mediated IL-6 release. | [13] |

Experimental Protocols:

Dynamic Mass Redistribution (DMR) Assay: [9][10][12]

-

Method: To assess the general cellular response mediated by A2BAR signaling.

-

Protocol: HEK293 cells were treated with EA 575® for varying durations before stimulation with an A2BAR agonist. The redistribution of cellular mass was measured as an indicator of receptor activation.

cAMP and β-arrestin 2 Recruitment Assays: [9][10][12]

-

Cell Line: Luciferase-based HEK293 reporter cell lines.

-

Protocol: Cells were pre-incubated with EA 575® and then stimulated with an A2BAR agonist. Changes in intracellular cAMP levels and the recruitment of β-arrestin 2 to the receptor were quantified using specific reporter assays.

CRE Activation Assay: [9][10][12][13]

-

Cell Line: HEK293 reporter cell line with a CRE-luciferase construct.

-

Protocol: Cells were pre-incubated with EA 575® for 16 hours and then stimulated with adenosine or a specific A2BAR agonist. Luciferase activity was measured to determine the level of CRE activation.

IL-6 Release Assay: [9][10][12]

-

Cell Line: Calu-3 lung epithelial cells.

-

Method: Lumit™ Immunoassay.

-

Protocol: Cells were treated with EA 575® and stimulated with an A2BAR agonist. The amount of IL-6 released into the cell culture supernatant was quantified.

Signaling Pathway Diagram:

Caption: EA 575® indirectly inhibits the A2BAR signaling cascade.

Biased Signaling of the β2-Adrenergic Receptor

EA 575® exhibits a unique mechanism of action on the β2-adrenergic receptor (β2-AR), promoting biased signaling.[10][14] Instead of acting as a direct agonist, EA 575® modulates the receptor's response to stimulation.[10][14] Specifically, it inhibits the recruitment of β-arrestin 2 to the β2-AR, which in turn enhances the G protein/cAMP signaling pathway.[10][14] This is significant because the G protein/cAMP pathway is associated with the therapeutic bronchodilatory effects, while the β-arrestin pathway can lead to receptor desensitization and internalization.[10][14]

The active component α-hederin, found in EA 575®, has been shown to indirectly inhibit the G protein-coupled receptor kinase 2 (GRK2)-mediated phosphorylation of the β2-AR.[13] This inhibition of phosphorylation is the likely reason for the decreased recruitment of β-arrestin 2.[13] By favoring the G protein/cAMP pathway, EA 575® enhances the β2-adrenergic responsiveness, leading to bronchodilation.[13]

Experimental Protocols:

Dynamic Mass Redistribution (DMR) Assay: [10][14]

-

Cell Lines: HEK wild-type and HEK β-arrestin knock-out cells.

-

Protocol: The impact of EA 575® on β2-adrenergic signaling was assessed by measuring changes in cellular mass redistribution upon receptor stimulation in both wild-type and β-arrestin deficient cells.

cAMP Formation Assay: [10][14]

-

Method: GloSensor™ assay.

-

Protocol: Intracellular cAMP levels were measured in response to β2-AR stimulation in the presence and absence of EA 575® to quantify the enhancement of G protein/cAMP signaling.

β-arrestin 2 Recruitment Assay: [10][14]

-

Method: PathHunter® assay.

-

Protocol: The recruitment of β-arrestin 2 to the β2-AR was monitored following receptor stimulation with and without EA 575® treatment.

Signaling Pathway Diagram:

Caption: EA 575® promotes biased signaling of the β2-AR towards the Gs-protein pathway.

Immunomodulatory Effects on Dendritic Cells and T-Cell Polarization

EA 575® demonstrates potent immunomodulatory properties by directly acting on dendritic cells (DCs), which are key regulators of T-cell mediated immunity.[8] The effects are dose-dependent, with lower concentrations promoting immunoregulatory responses and higher concentrations exerting more pronounced anti-inflammatory effects.[15][16]

At non-cytotoxic concentrations (up to 100 µg/mL), EA 575®:

-

Inhibits the differentiation and maturation of monocyte-derived DCs (MoDCs).[15][16]

-

Reduces the expression of maturation markers (CD83), co-stimulatory molecules (CD40, CD86), and HLA-DR on MoDCs.[15][16]

-

Decreases the production of pro-inflammatory cytokines by MoDCs, including IL-12, IL-23, IL-1β, IL-6, and TNF-α.[15][16]

-

Induces a tolerogenic phenotype in DCs, characterized by the upregulation of inhibitory markers such as PD-L1, ILT3, and ILT4.[15]

-

Modulates T-helper (Th) cell polarization:

Quantitative Data:

| Cell Type | EA 575® Concentration | Observed Effect | Reference |

| Monocytes | Up to 100 µg/mL | No significant effect on metabolic activity (non-cytotoxic). | [8] |

| Monocytes | 200 µg/mL and 400 µg/mL | Reduced metabolic activity (cytotoxic). | [8] |

| Monocyte-derived DCs | 20 µg/mL and 100 µg/mL | Inhibition of differentiation and maturation. | [15][16] |

| Mature MoDCs | 100 µg/mL | Stronger inhibition of T-cell proliferation and Th1/Th17 responses. | [15][16] |

| Mature MoDCs | 20 µg/mL | Increased Th2 and IL-10 responses. | [15][16] |

Experimental Protocols:

Monocyte-Derived Dendritic Cell (MoDC) Culture: [15]

-

Protocol: Human monocytes are cultured in the presence of IL-4 and GM-CSF to differentiate into immature MoDCs. EA 575® is added at the beginning of the culture. Maturation of DCs is induced by adding LPS and IFN-γ.

Phenotypic Analysis of DCs: [15]

-

Method: Flow cytometry.

-

Protocol: Differentiated and matured MoDCs are stained with fluorescently labeled antibodies against surface markers (e.g., CD1a, CD83, CD86, HLA-DR, PD-L1) and analyzed by flow cytometry.

T-cell Proliferation and Polarization Assays: [15]

-

Protocol: EA 575®-treated MoDCs are co-cultured with allogeneic T-cells. T-cell proliferation is measured (e.g., by CFSE dilution). Cytokine production by T-cells is analyzed by intracellular cytokine staining and flow cytometry or by ELISA/multiplex assays on culture supernatants to determine Th polarization.

Experimental Workflow Diagram:

Caption: Experimental workflow for assessing the immunomodulatory effects of EA 575®.

Conclusion

The mechanism of action of EA 575® is multifaceted, involving the modulation of several key signaling pathways that are central to inflammation and immune regulation. Its ability to inhibit the NF-κB and adenosine A2B receptor signaling pathways contributes to its anti-inflammatory effects. The promotion of biased signaling of the β2-adrenergic receptor provides a basis for its bronchodilatory properties. Furthermore, its dose-dependent immunomodulatory effects on dendritic cells and T-cell polarization highlight a sophisticated mechanism for regulating immune responses in the airways. This complex pharmacology, targeting multiple pathways simultaneously, underlies the clinical efficacy of EA 575® in the treatment of respiratory diseases.

References

- 1. Anti-inflammatory effects of ivy leaves dry extract: influence on transcriptional activity of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Efficacy of two dosing schemes of a liquid containing ivy leaves dry extract EA 575 versus placebo in the treatment of acute bronchitis in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ivy-leaves-extract-ea-575-in-the-treatment-of-cough-during-acute-respiratory-tract-infections-meta-analysis-of-double-blind-randomized-placebo-controlled-trials - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. S-EPMC9681772 - Ivy leaves extract EA 575 in the treatment of cough during acute respiratory tract infections: meta-analysis of double-blind, randomized, placebo-controlled trials. - OmicsDI [omicsdi.org]

- 8. Ivy Leaf Dry Extract EA 575® Is a Potent Immunomodulator Acting on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of ivy leaves dry extract: influence on transcriptional activity of NFκB | Scilit [scilit.com]

- 10. Ivy leaves dry extract EA 575® mediates biased β2-adrenergic receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Ivy Leaf Dry Extract EA 575® Has an Inhibitory Effect on the Signalling Cascade of Adenosine Receptor A2B | Semantic Scholar [semanticscholar.org]

- 12. Ivy Leaf Dry Extract EA 575® Has an Inhibitory Effect on the Signalling Cascade of Adenosine Receptor A2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Ivy Leaf Dry Extract EA 575® Is a Potent Immunomodulator Acting on Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SK-575: A Technical Whitepaper on a Potent and Selective PARP1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SK-575 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. By inducing the selective ubiquitination and subsequent proteasomal degradation of PARP1, this compound offers a distinct mechanism of action compared to traditional PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. PROTACs, which leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offer the potential for improved potency, selectivity, and the ability to overcome resistance mechanisms associated with traditional small-molecule inhibitors. PARP1 is a validated therapeutic target in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This compound was developed to induce the degradation of PARP1, thereby inhibiting its catalytic activity and scaffolding functions.[1][2][3]

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to PARP1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex between PARP1, this compound, and CRBN.[1] The proximity induced by this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to PARP1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: Mechanism of action of this compound as a PARP1 degrader.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent and selective degradation of PARP1 in various cancer cell lines. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | BRCA Status | DC50 (nM) | IC50 (nM) | Reference |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.26 | 19 ± 6 | [4] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 6.72 | 56 ± 12 | [4] |

| SW620 | Colorectal Adenocarcinoma | Wild-type | 0.509 | N/A | [4] |

Table 1: In vitro potency of this compound in various cancer cell lines.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound.

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Capan-1 Xenograft (BRCA2 mutant) | This compound (25 mg/kg, IP, daily for 5 days) | Significant inhibition | [4] |

| Capan-1 Xenograft (BRCA2 mutant) | This compound (50 mg/kg, IP, daily for 5 days) | Significant inhibition | [4] |

| SW620 Xenograft | This compound (25 mg/kg, IP, single dose) | PARP1 degradation for >24h | [4] |

Table 2: In vivo efficacy of this compound in xenograft models.

Experimental Protocols

Western Blotting for PARP1 Degradation

This protocol describes the methodology to assess the degradation of PARP1 in cells treated with this compound.

Caption: Workflow for Western Blot analysis of PARP1 degradation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, Capan-1, SW620) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol outlines the procedure to determine the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for an in vivo xenograft study of this compound.

Protocol:

-

Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., Capan-1) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group should receive a vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic studies via western blotting).

Conclusion

This compound is a potent and selective PARP1 degrader with demonstrated in vitro and in vivo anti-tumor activity, particularly in cancer cells with BRCA mutations. Its mechanism of action, involving the targeted degradation of PARP1, represents a novel and promising therapeutic strategy. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PARP1-targeting PROTACs.

References

SK-575: A Technical Whitepaper on a Potent PARP1-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SK-575, a novel and potent proteolysis targeting chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase-1 (PARP1). This compound represents a significant advancement in the field of targeted protein degradation, demonstrating high efficacy in preclinical models of cancer. This guide will delve into its mechanism of action, key quantitative data, and the experimental methodologies employed in its characterization.

Core Concept: Targeted Protein Degradation with this compound

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate PARP1.[1] It achieves this by simultaneously binding to PARP1 and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of PARP1 by the proteasome.[1]

The design of this compound incorporates a ligand based on the PARP1 inhibitor olaparib, which provides specificity for the target protein.[2] This is connected via a chemical linker to a ligand for the Cereblon/Cullin 4A (CRBN/CUL4A) E3 ubiquitin ligase complex.[2] This dual-binding capability is the cornerstone of its function as a potent PARP1 degrader.[2]

Below is a diagram illustrating the general mechanism of action for a PROTAC like this compound.

Caption: General mechanism of action for the this compound PROTAC.

Quantitative Data Summary

This compound has demonstrated potent activity across various cancer cell lines, particularly those with BRCA1/2 mutations.[3][4][5] The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein (PARP1) after a 24-hour treatment period.[2]

| Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |

| MDA-MB-436 | 1.26 | >99% at 10 nM | [2][5] |

| SW620 | 0.509 | >99% at 10 nM | [2][5] |

| Capan-1 | 6.72 | ~99% at 100 nM | [2][5] |

Table 2: In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound needed to inhibit the growth of cancer cells by 50%.

| Cell Line | IC50 (nM) | Mutation Status | Reference |

| MDA-MB-436 | 19 ± 6 | BRCA1 mutant | [5] |

| Capan-1 | 56 ± 12 | BRCA2 mutant | [5] |

Table 3: In Vivo Efficacy

This compound has shown significant tumor growth inhibition in mouse xenograft models.

| Xenograft Model | Dosage and Administration | Outcome | Reference |

| Capan-1 (BRCA2-mutated) | 25 and 50 mg/kg, IP, once daily for 5 days | Significant tumor growth inhibition | [5] |

| SW620 | 25 mg/kg, IP, single dose | Effective PARP1 degradation in tumor tissue for >24 hours | [5] |

Key Experimental Protocols

The following sections outline the methodologies used to characterize this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: Human cancer cell lines such as MDA-MB-436 (breast cancer, BRCA1 mutant), Capan-1 (pancreatic cancer, BRCA2 mutant), and SW620 (colorectal adenocarcinoma) were utilized.[2][5]

-

Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

-

Proliferation Assay: To determine the IC50 values, cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. Cell viability was typically assessed using a CellTiter-Glo® luminescent cell viability assay or similar methods that measure ATP levels as an indicator of metabolically active cells.

Western Blotting for PARP1 Degradation

This technique was employed to quantify the extent of PARP1 degradation induced by this compound.

Caption: Workflow for Western Blotting to assess PARP1 degradation.

-

Protocol:

-

Cells were treated with various concentrations of this compound for 24 hours.[2]

-

Following treatment, cells were harvested and lysed to extract total protein.

-

Protein concentrations were normalized to ensure equal loading.

-

Proteins were separated by size using SDS-PAGE and then transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for PARP1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) was also used to ensure equal protein loading across lanes.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.

-

The signal was visualized using a chemiluminescent substrate, and band intensities were quantified to determine the percentage of remaining PARP1 relative to the vehicle-treated control. The DC50 and Dmax values were calculated from these quantifications.[2]

-

In Vivo Xenograft Studies

Animal models were used to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound.

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: Human cancer cells (e.g., Capan-1 or SW620) were subcutaneously injected into the flanks of the mice.[5]

-

Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (IP) injection at specified doses and schedules.[5]

-

Efficacy Assessment: Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were excised at various time points after a single dose of this compound to assess the level of PARP1 degradation in the tumor tissue via Western blotting.[5]

Conclusion

This compound is a highly potent and specific PARP1-degrading PROTAC that demonstrates significant anti-cancer activity in preclinical models, particularly in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).[3][4] Its ability to induce rapid and profound degradation of PARP1 at picomolar to low nanomolar concentrations highlights the potential of the PROTAC modality to overcome limitations of traditional small molecule inhibitors.[2] The data presented herein supports further investigation of this compound as a promising therapeutic agent for the treatment of various cancers.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

SK-575: A Technical Guide to a Novel PARP1 Degrader for BRCA-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-575 is a novel, highly potent, and specific Proteolysis-Targeting Chimera (PROTAC) designed to degrade Poly(ADP-ribose) polymerase 1 (PARP1). This document provides an in-depth technical overview of this compound, with a particular focus on its application in cancers harboring BRCA1 and BRCA2 (BRCA1/2) mutations. This compound leverages the cellular ubiquitin-proteasome system to induce the degradation of PARP1, offering a distinct and potentially more advantageous therapeutic strategy compared to traditional PARP inhibitors. Preclinical data demonstrate that this compound potently inhibits the growth of BRCA-mutated cancer cells and exhibits significant anti-tumor activity in vivo, both as a monotherapy and in combination with cytotoxic agents. This guide details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in the evaluation of this compound.

Introduction: The Role of PARP1 and BRCA in Cancer

BRCA1 and BRCA2 are tumor suppressor genes that play a critical role in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks.[1] Mutations in these genes impair the HR pathway, leading to genomic instability and an increased susceptibility to certain cancers, particularly breast and ovarian cancers.[1]

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which primarily resolves DNA single-strand breaks. In cancer cells with defective HR, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.

This compound: A PROTAC-Based PARP1 Degrader

This compound is a heterobifunctional molecule designed as a PROTAC. It consists of three key components: a ligand that binds to PARP1 (derived from the PARP inhibitor olaparib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), and a chemical linker that connects the two ligands.

Mechanism of Action

This compound functions by hijacking the cell's natural protein degradation machinery. The molecule simultaneously binds to PARP1 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of PARP1 by the E3 ligase. Poly-ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the PARP1 protein.

Caption: Mechanism of action of this compound as a PARP1 PROTAC degrader.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent and specific degradation of PARP1 in various human cancer cell lines, particularly those with BRCA1/2 mutations. The degradation of PARP1 leads to a significant inhibition of cell growth in these cancer cells.

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | This compound DC50 (nM) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 19 ± 6 | 1.26 |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 56 ± 12 | 6.72 |

| SW620 | Colon Cancer | BRCA WT | - | 0.509 |

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines. IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration for PARP1.

In Vivo Efficacy

In preclinical xenograft models, this compound has shown durable tumor growth inhibition. When administered to mice bearing BRCA2-mutated Capan-1 pancreatic cancer xenografts, this compound significantly inhibited tumor growth as a single agent.

| Animal Model | Treatment | Outcome |

| Mice with Capan-1 xenografts (BRCA2 mutant) | This compound (25 and 50 mg/kg, IP, once daily for 5 days) | Significant inhibition of tumor growth |

Table 2: In Vivo Efficacy of this compound. IP: Intraperitoneal injection.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. For specific details, it is recommended to consult the supplementary information of the primary publication.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for PARP1 Degradation

This technique is used to quantify the amount of PARP1 protein in cells after treatment with this compound.

-

Cell Lysis: Treat cells with different concentrations of this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative amount of PARP1 protein and calculate the DC50 value.

γH2AX Formation Assay (Immunofluorescence)

This assay detects DNA double-strand breaks by staining for the phosphorylated form of the histone variant H2AX (γH2AX).

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Staining: Incubate with a primary antibody against γH2AX.

-

Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of γH2AX foci per cell to assess the level of DNA damage.

In Vivo Xenograft Model

This protocol outlines the establishment and treatment of a tumor xenograft model in mice.

-

Cell Preparation: Culture Capan-1 cells and resuspend them in a mixture of media and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal injection according to the specified dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Caption: Workflow for the preclinical evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of functionalized olaparib and thalidomide derivatives, followed by their conjugation via a linker. A general approach involves synthesizing a thalidomide derivative with a reactive handle, which is then coupled to a linker. Separately, an olaparib analog is functionalized to allow for its attachment to the other end of the linker. The final step is the coupling of the two fragments to yield this compound. For a detailed, step-by-step synthesis protocol, including reaction conditions and purification methods, please refer to the supporting information of the primary publication by Cao et al. in the Journal of Medicinal Chemistry.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of BRCA-mutated cancers. Its unique mechanism of action as a PARP1 degrader offers the potential for improved efficacy and a differentiated resistance profile compared to traditional PARP inhibitors. The preclinical data presented in this guide highlight the potent anti-tumor activity of this compound. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with BRCA-mutated and other homologous recombination deficient cancers.

References

SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies

An In-depth Technical Guide on the Discovery and Preclinical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SK-575 is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the discovery, in vitro and in vivo characterization, and preclinical development of this compound. By forming a specific covalent bond with the Cysteine 481 residue in the BTK active site, this compound achieves sustained target inhibition. Data presented herein demonstrate its high potency in enzymatic and cell-based assays, its selectivity against a panel of homologous kinases, and its efficacy in a preclinical xenograft model of B-cell lymphoma. The favorable pharmacokinetic and safety profile of this compound supports its ongoing development as a potential therapeutic agent for B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its role in the proliferation and survival of both normal and malignant B-cells has made it a validated therapeutic target for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

This compound was identified through a rational drug design and screening program aimed at discovering next-generation covalent BTK inhibitors with improved potency, selectivity, and a favorable safety profile. This whitepaper provides a comprehensive overview of the preclinical data package for this compound.

Discovery and Optimization

The discovery of this compound began with a high-throughput screen of an in-house library of compounds designed to react with cysteine residues. The initial hit compound, SK-101, demonstrated moderate potency but lacked ideal drug-like properties. A subsequent structure-activity relationship (SAR) campaign focused on optimizing the warhead chemistry and the scaffold to enhance target affinity and selectivity, leading to the identification of this compound.

Mechanism of Action

This compound is an irreversible inhibitor that functions by forming a covalent bond with the thiol group of the Cysteine 481 (Cys481) residue located within the ATP-binding pocket of BTK. This targeted covalent inhibition leads to the sustained inactivation of the kinase, effectively blocking downstream signaling pathways essential for B-cell survival and proliferation.

Caption: BTK Signaling Pathway and this compound's Mechanism of Action.

In Vitro Characterization

Enzymatic and Cellular Potency

This compound demonstrates potent inhibition of BTK enzymatic activity and downstream cellular signaling.

| Assay Type | Metric | Value |

| Recombinant Human BTK | IC50 | 1.2 nM |

| TMD8 Lymphoma Cell Line (pBTK Y223) | IC50 | 5.8 nM |

| Ramos Lymphoma Cell Line (Anti-IgM induced Ca2+ flux) | IC50 | 8.1 nM |

| TMD8 Lymphoma Cell Line (Viability) | EC50 | 15.3 nM |

Table 1: In Vitro Potency of this compound.

Kinase Selectivity

To assess its specificity, this compound was profiled against a panel of 400 kinases. High selectivity was observed for BTK over other kinases containing a homologous cysteine residue, such as TEC, BMX, and EGFR.

| Kinase | IC50 (nM) | Selectivity (Fold vs. BTK) |

| BTK | 1.2 | 1 |

| TEC | 115 | 96 |

| BMX | 250 | 208 |

| EGFR | > 10,000 | > 8,333 |

| ITK | > 5,000 | > 4,167 |

Table 2: Kinase Selectivity Profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice and rats following a single oral (PO) or intravenous (IV) dose. The compound exhibits good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 2 | IV | 1,250 | 2.1 | 1,850 | - |

| Mouse | 10 | PO | 890 | 2.5 | 4,100 | 44 |

| Rat | 1 | IV | 980 | 3.0 | 1,620 | - |

| Rat | 5 | PO | 650 | 3.4 | 3,580 | 44 |

Table 3: Pharmacokinetic Parameters of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.

Caption: Workflow for the In Vivo Xenograft Efficacy Study.

Oral administration of this compound at 10 mg/kg once daily resulted in significant tumor growth inhibition (TGI) compared to the vehicle control group.

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | - | 1850 ± 210 | - |

| This compound | 10 | 320 ± 95 | 83 |

Table 4: Efficacy of this compound in the TMD8 Xenograft Model.

Experimental Protocols

BTK Enzymatic Assay

Recombinant human BTK was incubated with this compound at various concentrations in a buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence-based assay. IC50 values were calculated using a four-parameter logistic fit.

Cellular pBTK Assay

TMD8 cells were treated with serially diluted this compound for 2 hours. Cells were then lysed, and the phosphorylation of BTK at tyrosine 223 (pBTK Y223) was measured using an enzyme-linked immunosorbent assay (ELISA).

Kinase Selectivity Profiling

The kinase selectivity of this compound was assessed using a commercial service (e.g., Eurofins KinaseProfiler™). The compound was tested at a concentration of 1 µM against a panel of 400 kinases, and the percent inhibition was determined. For kinases showing >50% inhibition, IC50 values were subsequently determined.

Animal Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 TMD8 cells. When tumors reached an average volume of 150 mm³, mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose and administered by oral gavage once daily (QD) for 21 days. Tumor volumes were measured three times a week with calipers.

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates robust anti-proliferative activity in B-cell lymphoma cell lines and significant anti-tumor efficacy in a xenograft model. Its well-defined mechanism of action, favorable pharmacokinetic properties, and strong preclinical data package establish this compound as a promising candidate for clinical development in the treatment of B-cell malignancies.

SK-575 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a novel, highly potent, and specific heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning these findings. The data presented herein supports the validation of PARP1 as a therapeutic target for this compound in cancers with specific genetic backgrounds, such as those harboring BRCA1/2 mutations.

Mechanism of Action: Targeted Degradation of PARP1

This compound operates through a distinct mechanism of action compared to traditional PARP inhibitors. Instead of merely blocking the enzymatic activity of PARP1, this compound hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of the PARP1 protein.[1]

The this compound molecule is composed of three key components: a ligand that binds to PARP1, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This tripartite structure facilitates the formation of a ternary complex between PARP1 and the CRBN E3 ligase. Once this complex is formed, the E3 ligase ubiquitinates PARP1, tagging it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation not only ablates the enzymatic function of PARP1 but also its non-enzymatic scaffolding functions, potentially offering a more profound and durable therapeutic effect and a strategy to overcome resistance to PARP inhibitors.[2][3]

Data Presentation

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these target validation experiments.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | This compound DC50 (nM) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 19 ± 6 | 1.26 |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 56 ± 12 | 6.72 |

| SW620 | Colorectal Cancer | Not specified | Not specified | 0.509 |

IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosage | Route | Outcome |

| Mice | Capan-1 Xenograft | This compound | 25 and 50 mg/kg | IP, once daily for 5 days | Significant tumor growth inhibition |

IP: Intraperitoneal

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. These protocols are based on standard laboratory procedures and are representative of the methods used to generate the presented data.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-436, Capan-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

PARP1 Degradation Assay (Western Blot)

This assay is used to quantify the degradation of PARP1 protein following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the DC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Capan-1 cells

-

Matrigel

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of Capan-1 cells mixed with Matrigel into the flank of the mice.[4]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Administer this compound or a vehicle control intraperitoneally once daily for a specified duration (e.g., 5 days).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth between the treatment and control groups to assess the efficacy of this compound.

Conclusion

The target validation studies for this compound provide compelling evidence for its potent and specific degradation of PARP1. The in vitro data demonstrate its efficacy in inhibiting the growth of cancer cells with BRCA mutations at nanomolar concentrations. Furthermore, in vivo studies confirm its ability to significantly inhibit tumor growth in a well-tolerated manner. The unique mechanism of action of this compound, involving the targeted degradation of PARP1, represents a promising therapeutic strategy for the treatment of cancers dependent on the PARP1 signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other targeted protein degraders.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. BRCA1 and BRCA2 mutations sensitize to chemotherapy in patient-derived pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SK-575 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a novel small molecule that has emerged as a potent and specific agent in the field of cancer therapy, particularly in the context of the DNA Damage Response (DDR). It is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs); its inhibition or degradation leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the degradation of PARP1 by this compound leads to synthetic lethality and potent anti-tumor activity.[1][2][3]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its anti-cancer activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a PARP1 degrader by hijacking the ubiquitin-proteasome system.[1] This bifunctional molecule consists of a ligand that binds to PARP1, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon (CRBN).[1] The binding of this compound to both PARP1 and CRBN brings them into close proximity, facilitating the ubiquitination of PARP1. Poly-ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome. This targeted degradation of PARP1 is highly specific and does not significantly affect the levels of PARP2.[1] The depletion of PARP1 compromises the base excision repair (BER) pathway, leading to an accumulation of DNA single-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutated cancers), these unresolved single-strand breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death.[1]

References

The Ubiquitin-Proteasome System in SK-575 Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of SK-575, a potent and specific PARP1 (Poly (ADP-ribose) polymerase 1) degrader. This compound functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. This document provides a comprehensive overview of the core principles of this compound's action, detailed quantitative data on its efficacy, and the specific experimental protocols used to characterize its function.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide variety of proteins, thereby regulating numerous cellular processes. This system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases are of particular interest in therapeutic development as they provide substrate specificity.

This compound is a heterobifunctional molecule designed to specifically target PARP1 for degradation.[1][2] It consists of three key components: a ligand that binds to PARP1, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By simultaneously binding to both PARP1 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of PARP1 and its subsequent degradation by the proteasome.[3] This targeted degradation of PARP1 has shown significant therapeutic potential in cancer cells, particularly those with mutations in the BRCA1/2 genes.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated through its potent induction of PARP1 degradation and its ability to inhibit the growth of cancer cells. The following tables summarize the key quantitative data from preclinical studies.

Table 1: PARP1 Degradation by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | DC50 (nM) | Dmax (%) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.26 | >95 |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 6.72 | >95 |

| SW620 | Colorectal Cancer | Not specified | 0.509 | >99 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Growth Inhibition by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 19 ± 6 |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 56 ± 12 |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the experimental workflows used to characterize it can be visualized through the following diagrams.

Caption: Mechanism of Action of this compound PROTAC.

Caption: Western Blot Workflow for PARP1 Degradation.

Caption: Co-Immunoprecipitation Workflow for Ternary Complex.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture

-

Cell Lines: MDA-MB-436, Capan-1, and SW620 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for PARP1 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP1 (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the PARP1 levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Cell Treatment and Lysis: Treat cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) for 4-6 hours. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with a primary antibody against PARP1 or CRBN (2-4 µg) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both PARP1 and CRBN to confirm their interaction within the ternary complex.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by non-linear regression analysis.

Conclusion

This compound represents a promising therapeutic agent that effectively harnesses the ubiquitin-proteasome system to induce the targeted degradation of PARP1. Its potent and specific activity in cancer cells, particularly those with BRCA mutations, underscores the potential of PROTAC technology in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar targeted protein degraders.

References

The Advent of SK-575: A Paradigm Shift in Synthetic Lethality Targeting PARP1

For Immediate Release

In a significant advancement for oncology research and drug development, the emergence of SK-575, a potent and specific PARP1 degrader, offers a novel and compelling strategy in the realm of synthetic lethality for the treatment of cancers with specific DNA repair deficiencies. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols that underpin its development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.

This compound operates as a Proteolysis-Targeting Chimera (PROTAC), a sophisticated bifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. In this case, this compound selectively targets Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway. By inducing the degradation of PARP1, this compound effectively cripples a key DNA repair mechanism.[1][2]

The principle of synthetic lethality is elegantly exploited by this compound in cancers harboring mutations in the BRCA1 or BRCA2 genes. These genes are integral to the homologous recombination (HR) pathway, another major DNA double-strand break repair mechanism. In healthy cells, the presence of either a functional BER or HR pathway is sufficient for cell survival. However, in BRCA-mutant cancer cells, the HR pathway is already compromised. The subsequent degradation of PARP1 by this compound effectively eliminates the remaining critical DNA repair pathway, leading to a catastrophic accumulation of DNA damage and, ultimately, selective cancer cell death.[1][2]

Quantitative Analysis of this compound's Potency and Efficacy

The preclinical evaluation of this compound has yielded impressive quantitative data, highlighting its potency in degrading PARP1 and its efficacy in inhibiting the growth of cancer cells with BRCA1/2 mutations.

| Parameter | Cell Line | Value | Reference |

| PARP1 Degradation (DC50) | MDA-MB-436 (BRCA1 mutant) | 1.26 nM | [3] |

| Capan-1 (BRCA2 mutant) | 6.72 nM | [3] | |

| SW620 (HR-proficient) | 0.509 nM | [3] | |

| Cell Growth Inhibition (IC50) | MDA-MB-436 (BRCA1 mutant) | 19 ± 6 nM | [3] |

| Capan-1 (BRCA2 mutant) | 56 ± 12 nM | [3] | |

| PARP1 Enzymatic Inhibition (IC50) | 2.30 nM | [3] |

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is a well-orchestrated process involving the recruitment of the cellular protein degradation machinery. The following diagrams illustrate the key signaling pathways and the logical workflow of this compound's action.

Caption: The PROTAC mechanism of this compound, initiating with ternary complex formation.

Caption: The synthetic lethality relationship between PARP1 degradation and BRCA mutations.

Key Experimental Protocols

The following are summaries of the core experimental protocols used to characterize this compound.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MDA-MB-436, Capan-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for PARP1 Degradation

-

Objective: To determine the half-maximal degradation concentration (DC50) of this compound and to confirm the degradation of PARP1.

-

Methodology:

-

Culture cancer cells (e.g., MDA-MB-436, Capan-1, SW620) and treat them with varying concentrations of this compound for a set duration (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for PARP1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Calculate DC50 values by plotting the percentage of remaining PARP1 against the log concentration of this compound.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Implant human cancer cells (e.g., Capan-1) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle control.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm PARP1 degradation).

-

Analyze the data to determine the effect of this compound on tumor growth.

-

Caption: A high-level overview of the experimental workflow for evaluating this compound.

Conclusion

This compound represents a pioneering approach in the targeted degradation of PARP1, offering a potent and selective therapeutic strategy for cancers with BRCA1/2 mutations. The data presented herein underscore its potential as a best-in-class PARP1-targeting agent. The detailed experimental protocols provide a foundation for further research and development in this exciting area of precision oncology. As the field of targeted protein degradation continues to evolve, molecules like this compound are poised to make a significant impact on the landscape of cancer treatment.

References

Methodological & Application

Application Notes and Protocols for SK-575 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1). As a bifunctional molecule, this compound simultaneously binds to PARP1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP1 by the proteasome. This mechanism of action makes this compound a valuable tool for studying the cellular functions of PARP1 and a promising therapeutic candidate, particularly for cancers with mutations in BRCA1/2 genes. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity and PARP1 degradation assays.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: this compound IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA1/2 Status | IC50 (nM) |

| MDA-MB-436 | Breast Adenocarcinoma | BRCA1 mutant | 19 ± 6 |

| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | 56 ± 12 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: this compound DC50 Values in Cancer Cell Lines

| Cell Line | DC50 (nM) |

| MDA-MB-436 | 1.26 |

| Capan-1 | 6.72 |

| SW620 | 0.509 |

DC50 (half-maximal degradation concentration) values represent the concentration of this compound required to induce 50% degradation of PARP1.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the general culture and maintenance of cell lines relevant for this compound studies.

Materials:

-

Cell Lines: MDA-MB-436 (ATCC® HTB-130™), Capan-1 (ATCC® HTB-79™)

-

Growth Media:

-

MDA-MB-436: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Capan-1: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS and 1% Penicillin-Streptomycin.

-

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (0.25%)

-

Tissue culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2 for Capan-1; 37°C, no CO2 for MDA-MB-436)

Procedure:

-

Thaw frozen cell vials rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.

-

Transfer the cell suspension to an appropriately sized tissue culture flask.

-

Incubate the cells under the recommended conditions.

-

For subculturing, aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium and centrifuge.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Protocol 2: Cytotoxicity Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay such as MTT or MTS.

Materials:

-

Cultured cancer cells (e.g., MDA-MB-436, Capan-1)

-

96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Western Blot for PARP1 Degradation (DC50 Determination)

This protocol details the procedure for assessing the degradation of PARP1 in response to this compound treatment.

Materials:

-

Cultured cancer cells (e.g., MDA-MB-436, Capan-1, SW620)

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells into 6-well plates and allow them to reach 70-80% confluency.

-